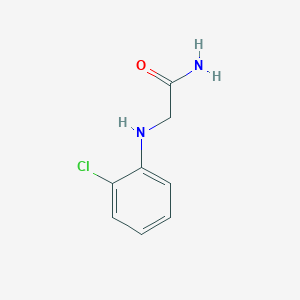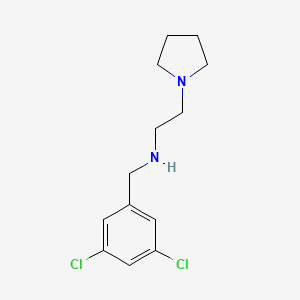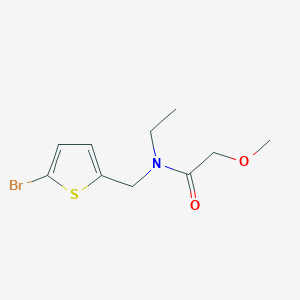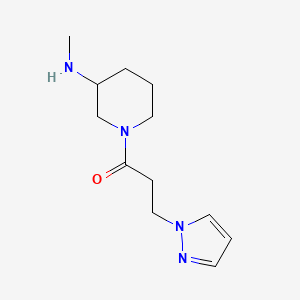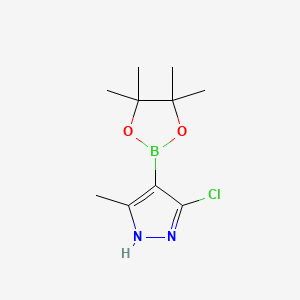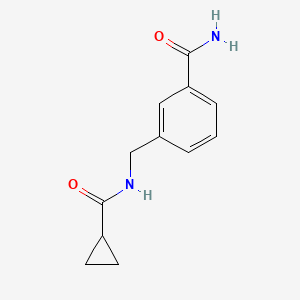
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine is a chemical compound with the molecular formula C13H19BrN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylpyridine and 4-propylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions.
Procedure: The 3-bromo-5-methylpyridine is reacted with 4-propylpiperazine in the presence of the base and solvent. The mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of certain enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring (propyl vs. ethyl).
- Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compound can undergo.
- Applications: While similar compounds may have overlapping applications, the specific substituents can make one compound more suitable for certain applications than others.
Properties
Molecular Formula |
C13H20BrN3 |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine |
InChI |
InChI=1S/C13H20BrN3/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13/h9-10H,3-8H2,1-2H3 |
InChI Key |
AGRHPJJQCLUBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



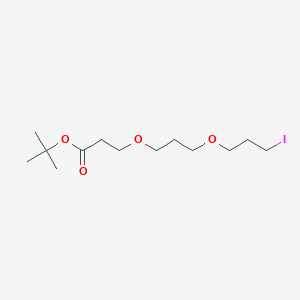
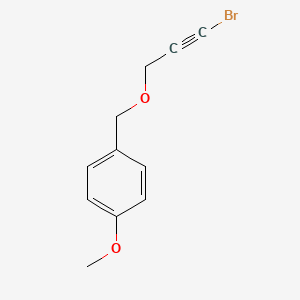
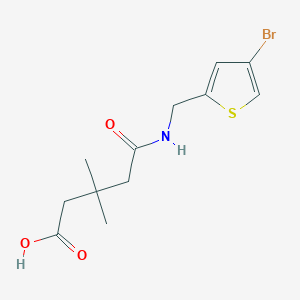

![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)

